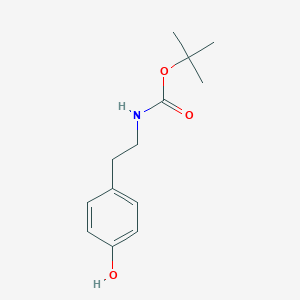
Tert-butyl 4-hydroxyphenethylcarbamate
Vue d'ensemble
Description
Tert-butyl 4-hydroxyphenethylcarbamate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.295 . It is also known by the name tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-hydroxyphenethylcarbamate consists of a carbamate group (NHCOO) attached to a tert-butyl group and a 4-hydroxyphenethyl group . The exact mass is 237.136490 .Physical And Chemical Properties Analysis
Tert-butyl 4-hydroxyphenethylcarbamate has a density of 1.1±0.1 g/cm3, a boiling point of 395.7±25.0 °C at 760 mmHg, and a melting point of 71-75ºC . It has a flash point of 193.1±23.2 °C .Applications De Recherche Scientifique
Based on the information available, here is a comprehensive analysis of the scientific research applications of Tert-butyl 4-hydroxyphenethylcarbamate:
Synthesis of Chiral Compounds
This compound is used in the synthesis of chiral compounds, which are essential in creating medications with specific desired effects. For example, it has been used in the acetonization and Boc protection steps during the synthesis of chiral intermediates .
In Vitro Biological Activity
Derivatives of di-tert-butylphenol, which include Tert-butyl 4-hydroxyphenethylcarbamate, have been studied for their potential as dual COX-2/5-LO inhibitors, which could be significant in developing new anti-inflammatory drugs .
Food Preservation
Although not directly mentioned for Tert-butyl 4-hydroxyphenethylcarbamate, related compounds like Tert-butyl hydroquinone (TBHQ) are widely used as preservatives in foods and oils. The research into these compounds’ effects on health is ongoing, indicating a broader interest in synthetic phenolic antioxidants .
Molecular Simulation
This compound’s data, such as NMR, HPLC, LC-MS, and UPLC, are used in molecular simulation programs like Amber and GROMACS to produce visualizations that can help understand molecular interactions and properties .
Photophysical Studies
Related compounds like carbazole and tert-Butyl-carbazole have been studied for their photophysical properties using spectroscopy techniques. This indicates a potential application area for Tert-butyl 4-hydroxyphenethylcarbamate in exploring photodeprotonation and photoionization processes .
Chemical Research Databases
Information on Tert-butyl 4-hydroxyphenethylcarbamate is included in chemical research databases, suggesting its use as a reference compound for various research applications .
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo thermal oxidation . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s known that the compound can participate in oxidation reactions , but the downstream effects of these reactions on biochemical pathways require further investigation .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability .
Result of Action
The compound’s participation in oxidation reactions suggests it may have a role in redox biology
Action Environment
Given its participation in oxidation reactions , it’s plausible that factors such as temperature and the presence of other reactive species could influence its action .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOTKMMDBWGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474147 | |
| Record name | Boc-Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxyphenethylcarbamate | |
CAS RN |
64318-28-1 | |
| Record name | Boc-Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)tyramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

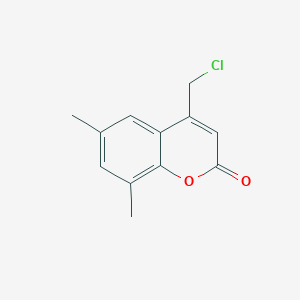

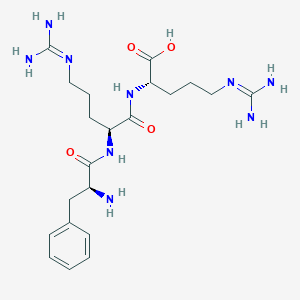
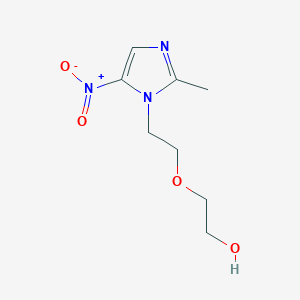
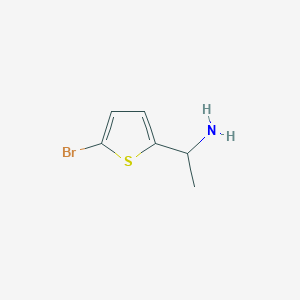
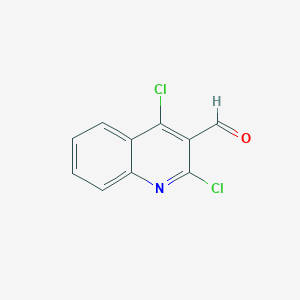
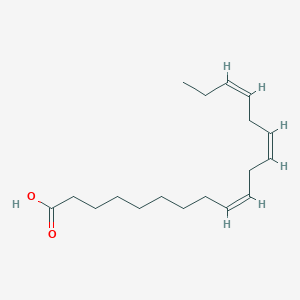
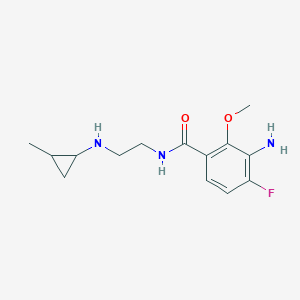
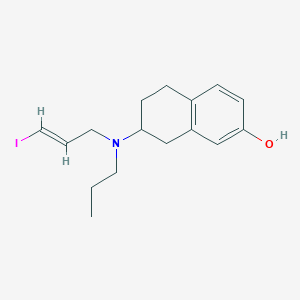
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
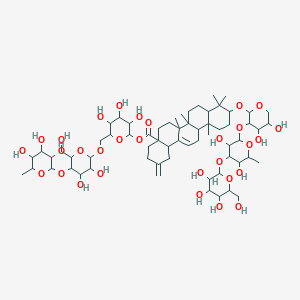
![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)